molecular formula C16H33N3Ti B6309857 Pentamethylcyclopentadienyltris (dimethylamino)titanium(IV) CAS No. 154940-96-2

Pentamethylcyclopentadienyltris (dimethylamino)titanium(IV)

Cat. No.: B6309857
CAS No.: 154940-96-2
M. Wt: 315.32 g/mol
InChI Key: ZLHXPBPEIVFDNR-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Pentamethylcyclopentadienyltris(dimethylamino)titanium(IV) (CAS: 154940-96-2) is a titanium(IV) organometallic complex with the molecular formula C₁₆H₃₃N₃Ti and a molecular weight of 315.32 g/mol . It features a pentamethylcyclopentadienyl ligand [(CH₃)₅C₅] and three dimethylamino [N(CH₃)₂] groups coordinated to the titanium center. The compound is characterized as a red crystalline solid that is moisture-sensitive, requiring storage under inert conditions .

Applications This compound serves as a high-purity precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes for depositing titanium-containing thin films, particularly in semiconductor and photovoltaic device fabrication . Its design balances volatility (enhanced by the bulky pentamethylcyclopentadienyl ligand) and reactivity (from the dimethylamino ligands), making it suitable for low-temperature deposition .

Properties

InChI

InChI=1S/C10H15.3C2H6N.Ti/c1-6-7(2)9(4)10(5)8(6)3;3*1-3-2;/h1-5H3;3*1-2H3;/q;3*-1;+3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHXPBPEIVFDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[C]1[C]([C]([C]([C]1C)C)C)C.C[N-]C.C[N-]C.C[N-]C.[Ti+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33N3Ti
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Salt Metathesis with Lithium Reagents

The most widely reported method involves sequential salt metathesis reactions using lithium pentamethylcyclopentadienide (LiCp*) and lithium dimethylamide (LiNMe₂). Titanium tetrachloride (TiCl₄) serves as the starting material due to its high reactivity and tetrahedral geometry. The reaction proceeds in two stages:

  • Cp Ligand Introduction*: LiCp* reacts with TiCl₄ at -78°C in hydrocarbon solvents (e.g., hexane), replacing one chloride ligand:

    TiCl4+LiCp*Cp*TiCl3+LiCl\text{TiCl}_4 + \text{LiCp*} \rightarrow \text{Cp*TiCl}_3 + \text{LiCl}

    Excess LiCp* ensures complete substitution while minimizing side products.

  • Dimethylamido Substitution : The intermediate Cp*TiCl₃ reacts with three equivalents of LiNMe₂ to replace remaining chloride ligands:

    Cp*TiCl3+3LiNMe2Cp*Ti(NMe2)3+3LiCl\text{Cp*TiCl}_3 + 3\,\text{LiNMe}_2 \rightarrow \text{Cp*Ti(NMe}_2\text{)}_3 + 3\,\text{LiCl}

    This step requires rigorous temperature control (<60°C) to prevent ligand scrambling or decomposition.

Key Parameters :

  • Solvent : Hydrocarbons like hexane or heptane avoid side reactions with polar solvents.

  • Stoichiometry : A 1:3.2 molar ratio of Cp*TiCl₃ to LiNMe₂ ensures complete substitution.

  • Purification : Vacuum distillation (75–80°C at 5 mmHg) isolates the product as a red crystalline solid.

One-Pot Synthesis

A modified one-pot approach simplifies the process by combining TiCl₄, LiCp*, and LiNMe₂ in a single reactor. While this reduces handling steps, it demands precise stoichiometric control:

TiCl4+LiCp+3LiNMe2CpTi(NMe2)3+4LiCl\text{TiCl}4 + \text{LiCp*} + 3\,\text{LiNMe}2 \rightarrow \text{CpTi(NMe}_2\text{)}_3 + 4\,\text{LiCl}

Advantages :

  • Eliminates intermediate isolation, reducing exposure to air.

  • Higher yields (up to 68%) when using excess LiNMe₂.

Challenges :

  • Competing reactions may form mixed-ligand species (e.g., Cp*TiCl₂(NMe₂)).

  • Requires rigorous exclusion of moisture to prevent hydrolysis.

Alternative Ligand Transfer Strategies

Grignard Reagent-Based Synthesis

Grignard reagents (e.g., Cp*MgBr) offer an alternative to lithium reagents. Reaction with TiCl₄ in tetrahydrofuran (THF) proceeds as:

TiCl4+CpMgBrCpTiCl3+MgBrCl\text{TiCl}4 + \text{Cp*MgBr} \rightarrow \text{Cp*TiCl}3 + \text{MgBrCl}

Subsequent amidation with LiNMe₂ follows the same pathway as Section 1.1. However, THF’s polar nature risks side reactions with TiCl₄, limiting yield to ~55%.

Reductive Amination

In a less common method, TiCl₄ reacts with dimethylamine (HNMe₂) under reductive conditions. Hydrogen gas facilitates the reduction:

TiCl4+HNMe2+H2Ti(NMe2)4+HCl\text{TiCl}4 + \text{HNMe}2 + \text{H}2 \rightarrow \text{Ti(NMe}2\text{)}_4 + \text{HCl}

The resulting Ti(NMe₂)₄ then reacts with Cp*H (pentamethylcyclopentadiene) via protonolysis:

Ti(NMe2)4+CpHCpTi(NMe2)3+HNMe2\text{Ti(NMe}2\text{)}4 + \text{CpH} \rightarrow \text{CpTi(NMe}2\text{)}3 + \text{HNMe}_2

Limitations :

  • Requires high-pressure H₂ conditions.

  • Low selectivity for Cp* substitution.

Optimization and Yield Data

MethodYield (%)Purity (%)Reaction Time (h)Key Solvent
Sequential Metathesis62–68>9524–36Hexane
One-Pot Synthesis58–6590–9318–24Heptane
Grignard Approach50–5585–8830–40THF/Hexane
Reductive Amination40–4580–8248–60Toluene

Notes :

  • Sequential metathesis achieves the highest purity due to controlled ligand addition.

  • Reductive amination’s low yield stems from competing Ti(NMe₂)₄ formation.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Cp* protons appear as a singlet at δ 1.75 ppm, while NMe₂ groups resonate as a singlet at δ 2.85 ppm.

  • IR Spectroscopy : N–Ti stretching vibrations occur at 480–520 cm⁻¹, and C–H stretches from Cp* are observed at 2900–3100 cm⁻¹.

X-Ray Crystallography

Single-crystal studies confirm a pseudo-tetrahedral geometry around titanium, with Cp* and NMe₂ ligands occupying distinct coordination sites. Key bond lengths include:

  • Ti–C(Cp*): 2.25–2.30 Å

  • Ti–N: 1.95–2.00 Å.

Industrial-Scale Production Challenges

  • Cost of LiCp *: High-purity LiCp* is expensive, driving research into alternative ligands.

  • Solvent Recovery : Distillation steps consume significant energy; hydrocarbon recovery systems are mandatory for economic viability.

  • Byproduct Management : LiCl precipitation requires filtration, but submicron particles complicate large-scale processing.

Emerging Methodologies

Recent advances focus on:

  • Electrochemical Synthesis : Using Ti metal anodes and Cp*/NMe₂ electrolytes to bypass halide intermediates.

  • Photocatalytic Activation : UV light promotes ligand substitution at lower temperatures, reducing energy costs .

Chemical Reactions Analysis

Transesterification Catalysis

Cp*Ti(NMe₂)₃ acts as an efficient catalyst for transesterification reactions, facilitating the exchange of alkoxy groups between esters and alcohols. The titanium center coordinates with carbonyl oxygen, lowering the activation energy for nucleophilic attack.

Key Characteristics :

  • Operates under mild conditions (60-80°C)

  • Tolerates diverse ester/alcohol combinations

  • Achieves >90% conversion in model reactions

Substrate PairReaction Temperature (°C)Conversion Efficiency
Methyl acetate + Ethanol7092%
Ethyl benzoate + Methanol6588%
Phenyl acetate + Propanol7585%

Styrene Polymerization

The compound initiates controlled styrene polymerization through a coordination-insertion mechanism. The titanium center activates monomer units while the Cp* ligand provides steric stabilization.

Reaction Parameters :

  • Optimal temperature range: 50-90°C

  • Produces syndiotactic polystyrene (sPS) with >85% stereoregularity

  • Molecular weight distribution (Đ) typically 1.2-1.5

Comparative Performance :

Catalyst SystemActivity (kg polymer/mol Ti·h)Tacticity (%)
Cp*Ti(NMe₂)₃22087
TiCl₄/MAO18078
Cp₂TiCl₂15082

Precursor for Advanced Catalysts

Cp*Ti(NMe₂)₃ serves as a synthon for titanium complexes through ligand-exchange reactions:

Ligand Substitution Pathways :

  • Halogenation :

    Cp*Ti(NMe2)3+3ClSiMe3Cp*TiCl3+3Me3SiNMe2\text{Cp*Ti(NMe}_2\text{)}_3 + 3\text{ClSiMe}_3 \rightarrow \text{Cp*TiCl}_3 + 3\text{Me}_3\text{SiNMe}_2

    Produces trichloro derivatives used in Ziegler-Natta systems .

  • Oxygen-Sensitive Reactions :

    • Reacts with O₂ to form μ-oxo dimeric species:

      2Cp*Ti(NMe2)3+O2[Cp*Ti(NMe2)2]2O+2Me2NH2\text{Cp*Ti(NMe}_2\text{)}_3 + \text{O}_2 \rightarrow [\text{Cp*Ti(NMe}_2\text{)}_2]_2\text{O} + 2\text{Me}_2\text{NH}

      These dimers show enhanced thermal stability (decomposition >200°C) .

Hydroamination Catalysis

While not directly active, Cp*Ti(NMe₂)₃-derived complexes enable intramolecular hydroamination of aminoalkenes:

Reaction Profile :

  • Substrate: 5-hexenylamine derivatives

  • Turnover frequency (TOF): 12-18 h⁻¹

  • Enantioselectivity: Up to 74% ee with chiral auxiliaries

Mechanistic Steps :

  • Substrate coordination to Ti⁴⁺

  • N–H bond activation

  • Cyclization via [2+2] transition state

  • Product release and catalyst regeneration

Comparative Reactivity Analysis

The steric and electronic effects of Cp* and NMe₂ ligands differentiate Cp*Ti(NMe₂)₃ from related complexes:

PropertyCp*Ti(NMe₂)₃CpTiCl₃Cp*TiCl₃
Lewis Acidity ModerateHighHigh
Thermal Stability 180°C150°C170°C
Catalytic Lifetime 48 h24 h36 h
Functional Group Tolerance ExcellentModerateGood

Data from

Scientific Research Applications

Chemical Vapor Deposition (CVD)

CVD Processes:
CpTDMAT is primarily utilized as a precursor in chemical vapor deposition (CVD) processes to create titanium-containing thin films. This technique is essential for producing high-quality coatings on substrates used in microelectronics, optics, and solar cells. The ability of CpTDMAT to decompose under specific conditions allows for the deposition of titanium nitride (TiN) and titanium dioxide (TiO₂) films, which are crucial for enhancing the performance and durability of electronic devices .

Applications:

  • Microelectronics: Titanium films are used in semiconductor manufacturing as diffusion barriers and interconnects.
  • Optical Coatings: CVD-deposited titanium oxides serve as anti-reflective coatings.
  • Solar Cells: Titanium layers improve the efficiency of photovoltaic cells by enhancing charge carrier mobility.

Polymerization Catalysts

Catalytic Properties:
Cp*TDMAT-derived catalysts are employed in various polymerization reactions, including the production of polyethylene and other polymers. The compound's ability to form well-defined titanium catalysts enables controlled polymerization processes, leading to polymers with tailored properties such as molecular weight and branching .

Key Reactions:

  • Olefin Polymerization: The compound facilitates the polymerization of olefins, producing high-density polyethylene (HDPE) with specific mechanical properties.
  • Coordination Polymerization: Its unique ligand environment allows for the synthesis of block copolymers with distinct phases.

Organometallic Chemistry Research

Research Applications:
In organometallic chemistry, Cp*TDMAT is studied for its reactivity and bonding characteristics. Researchers investigate its potential for functionalization and its behavior in various chemical reactions to develop new organometallic catalysts and materials .

Case Studies:

  • Reactivity Studies: Investigations into how Cp*TDMAT interacts with different substrates help optimize its use in catalytic processes.
  • Synthesis of Novel Catalysts: The compound serves as a building block for creating more complex organometallic species that exhibit enhanced catalytic activity.

Stability and Handling

Properties:
Pentamethylcyclopentadienyltris(dimethylamino)titanium(IV) is moisture-sensitive and must be handled under inert gas conditions to maintain stability. Its storage requirements are critical for ensuring its effectiveness in applications .

Safety Considerations:
Proper handling protocols must be established to mitigate risks associated with moisture exposure, which can lead to hydrolysis and degradation of the compound.

Summary Table of Applications

Application AreaSpecific Use CasesKey Benefits
Chemical Vapor DepositionTiN and TiO₂ thin filmsEnhanced performance in electronics
Polymerization CatalystsProduction of polyethyleneTailored polymer properties
Organometallic ChemistryCatalyst developmentImproved reactivity and functionalization

Mechanism of Action

The mechanism of action of pentamethylcyclopentadienyltris (dimethylamino)titanium(IV) involves its ability to coordinate with various substrates through its titanium center. This coordination facilitates various chemical transformations, making it an effective catalyst. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Titanium Precursors

Structural and Functional Comparisons

The table below summarizes key titanium precursors with structural or functional similarities:

Compound Name Molecular Formula Molecular Weight (g/mol) Ligand System Physical Properties Key Applications References
Pentamethylcyclopentadienyltris(dimethylamino)titanium(IV) C₁₆H₃₃N₃Ti 315.32 (CH₃)₅C₅, 3×N(CH₃)₂ Red crystals, moisture-sensitive CVD/ALD for Ti-based films
Tetrakis(dimethylamino)titanium(IV) (TDMAT) [(CH₃)₂N]₄Ti 224.18 4×N(CH₃)₂ Liquid, moisture-sensitive Low-temperature TiN deposition
Tetrakis(diethylamino)titanium(IV) (TDEAT) [(C₂H₅)₂N]₄Ti 292.28 4×N(C₂H₅)₂ Liquid, less volatile than TDMAT Conformal TiN films
Trichloro(pentamethylcyclopentadienyl)titanium(IV) Cl₃Ti(C₅(CH₃)₅) 327.65 (CH₃)₅C₅, 3×Cl Solid, air-sensitive High-purity TiCl₃/TiO₂ synthesis
Titanium(IV) isopropoxide Ti(OCH(CH₃)₂)₄ 284.22 4×isopropoxide (OCH(CH₃)₂) Liquid, hydrolyzes rapidly TiO₂ thin films, sol-gel processes

Key Differences and Performance Metrics

Volatility and Thermal Stability
  • Pentamethylcyclopentadienyltris(dimethylamino)titanium(IV): The bulky pentamethylcyclopentadienyl ligand enhances volatility compared to purely amido-based precursors like TDMAT or TDEAT. However, its thermal stability is lower than chloride-containing analogs (e.g., trichloro derivatives) due to the weaker Ti–N bonds .
  • TDMAT vs. TDEAT: TDEAT’s diethylamino ligands reduce volatility compared to TDMAT but improve conformality in TiN film deposition due to slower decomposition kinetics .
Reactivity and Film Quality
  • Chloride vs. Amido Ligands: The trichloro derivative (Cl₃Ti(C₅(CH₃)₅)) exhibits higher reactivity, enabling deposition at higher temperatures but risking chlorine contamination in films. In contrast, the dimethylamino ligands in the target compound minimize halogen incorporation, favoring purer titanium nitride or oxide films .
  • Cyclopentadienyl vs. Alkoxide Ligands : Titanium(IV) isopropoxide’s isopropoxide ligands facilitate rapid hydrolysis, making it ideal for sol-gel synthesis of TiO₂. However, it lacks the tailored decomposition pathways of cyclopentadienyl-amido hybrids, limiting its use in advanced ALD processes .
Application-Specific Advantages
  • The target compound’s mixed ligand system offers a balance between volatility (cyclopentadienyl) and controlled reactivity (amido), enabling precise deposition of titanium-containing layers at lower temperatures (200–400°C) compared to chloride-based precursors (>500°C) .
  • TDEAT outperforms TDMAT in conformal TiN deposition for microelectronics but requires higher precursor doses due to lower vapor pressure .

Research Findings and Industrial Relevance

Recent studies highlight the growing adoption of cyclopentadienyl-amido titanium complexes in ALD for next-generation solar cells and DRAM capacitors. For instance:

  • Pentamethylcyclopentadienyltris(dimethylamino)titanium(IV) has demonstrated superior step coverage in high-aspect-ratio nanostructures compared to TDMAT, attributed to its steric hindrance modulating gas-phase reactions .
  • Comparative trials with trichloro(pentamethylcyclopentadienyl)titanium(IV) revealed that the target compound reduces chlorine residues in films by >90%, enhancing electrical performance in gate electrodes .

Biological Activity

Pentamethylcyclopentadienyltris(dimethylamino)titanium(IV) (often abbreviated as Cp*Ti(NMe₂)₃) is an organometallic compound that has garnered interest due to its unique structural properties and potential applications in various fields, particularly in catalysis and materials science. This article explores its biological activity, synthesizing findings from diverse research sources.

  • Molecular Formula : C₁₆H₃₃N₃Ti
  • Molecular Weight : 315.32 g/mol
  • Appearance : Red crystalline solid
  • Sensitivity : Moisture-sensitive; requires inert gas conditions for storage .

While pentamethylcyclopentadienyltris(dimethylamino)titanium(IV) itself may not exhibit direct biological mechanisms, it serves as a precursor for various organometallic catalysts. The biological activity associated with this compound primarily stems from its derivatives and the catalytic processes they facilitate. The specific mechanisms depend on the structure of the derived catalysts and their interactions with biological substrates .

Case Studies

  • Catalytic Activity : In a study examining the catalytic properties of titanium complexes, pentamethylcyclopentadienyltris(dimethylamino)titanium(IV) was tested for its ability to facilitate reactions involving small organic molecules. Results indicated that this compound could effectively promote reactions under mild conditions, showcasing its utility in synthetic organic chemistry .
  • Reactivity Studies : Interaction studies have shown that pentamethylcyclopentadienyltris(dimethylamino)titanium(IV) can react with various ligands and substrates, leading to the formation of new complexes that may exhibit enhanced biological activities. These findings are crucial for understanding how to optimize this compound for specific applications .

Comparative Analysis

The following table summarizes the characteristics and potential applications of pentamethylcyclopentadienyltris(dimethylamino)titanium(IV) compared to related titanium compounds:

Compound NameStructure/CharacteristicsUnique Features
Pentamethylcyclopentadienyltris(dimethylamino)titanium(IV)Ti coordinated with a pentamethylcyclopentadiene ligand and three dimethylamine groupsHigh steric hindrance enhances stability
Cyclopentadienyltrichlorotitanium(IV)Contains cyclopentadiene ligand; three chloridesLess sterically hindered than pentamethyl variant
Tetrakis(dimethylamido)titaniumFour dimethylamide ligands around titaniumUsed primarily in chemical vapor deposition

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Pentamethylcyclopentadienyltris(dimethylamino)titanium(IV), and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves ligand substitution reactions under inert atmospheres. Key parameters include:

  • Solvent selection : Use anhydrous toluene or THF to avoid hydrolysis .
  • Stoichiometry : A 1:3 molar ratio of titanium precursor to dimethylamine ligand minimizes side products .
  • Temperature control : Reactions at 60–80°C improve kinetics without degrading thermally sensitive ligands. Post-synthesis purification via recrystallization (hexane/ether mixtures) enhances purity .
    • Validation : Monitor reaction progress using in situ NMR spectroscopy to track ligand exchange dynamics .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing its molecular structure?

  • Methodological Answer :

  • X-ray crystallography : Resolves bond lengths (e.g., Ti–N: ~2.10 Å) and ligand geometry. Use low-temperature (100 K) data collection to reduce thermal motion artifacts .
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR in C6_6D6_6 identify ligand environments; 47/49Ti^{47/49}\text{Ti} NMR (though challenging) provides electronic state insights .
  • Elemental analysis : Confirm stoichiometry via combustion analysis (C, H, N) and inductively coupled plasma mass spectrometry (Ti quantification) .

Advanced Research Questions

Q. How does the ligand coordination geometry influence its reactivity in catalytic applications (e.g., olefin polymerization)?

  • Methodological Answer :

  • Mechanistic studies : Use kinetic isotope effects (KIEs) and deuterated substrates to probe rate-determining steps .
  • DFT calculations : Simulate transition states (e.g., B3LYP/def2-TZVP level) to map steric/electronic effects of pentamethylcyclopentadienyl vs. unsubstituted ligands .
  • Catalytic screening : Test activity in model reactions (e.g., ethylene polymerization) under varying pressures (1–10 atm) and temperatures (25–100°C) .

Q. What computational strategies are suitable for modeling its electronic structure and ligand-field interactions?

  • Methodological Answer :

  • Multireference methods : CASSCF/NEVPT2 for accurate treatment of Ti(IV) d0^0 electronic states .
  • Ligand-field theory : Parameterize splitting diagrams using UV-Vis/NIR spectra (e.g., LMCT transitions at 450–500 nm) .
  • Topological analysis : Quantum Theory of Atoms in Molecules (QTAIM) to quantify Ti–N bond critical points .

Data Contradiction & Analytical Challenges

Q. How can researchers resolve discrepancies in reported thermal stability data for this compound?

  • Methodological Answer :

  • Cross-validation : Combine thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and variable-temperature XRD to assess decomposition pathways .
  • Statistical analysis : Apply principal component analysis (PCA) to isolate experimental variables (e.g., heating rate, atmosphere) causing variability .
  • Controlled replication : Repeat experiments with standardized protocols (e.g., 5°C/min heating under argon) to minimize artifacts .

Q. What strategies mitigate oxygen sensitivity during handling and storage?

  • Methodological Answer :

  • Schlenk techniques : Use double-manifold systems for transfers; store in flame-dried glassware under vacuum .
  • Additive stabilization : Introduce redox-active co-ligands (e.g., borate salts) to scavenge trace O2_2 .
  • Monitoring : Employ Raman spectroscopy with O2_2-sensitive probes (e.g., 785 nm excitation) in real-time .

Experimental Design & Optimization

Q. How to design experiments probing its redox behavior in non-aqueous electrolytes?

  • Methodological Answer :

  • Cyclic voltammetry : Use a three-electrode cell (Pt working electrode, Ag/AgCl reference) in anhydrous acetonitrile. Scan rates of 50–200 mV/s balance kinetic and thermodynamic data .
  • In situ EPR spectroscopy : Detect paramagnetic intermediates (e.g., Ti(III) species) during electrolysis .
  • Controlled potential electrolysis : Isolate reduction products for XRD and magnetic susceptibility analysis .

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